molecular formula C8H11N3O4 B11727786 Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate

Cat. No.: B11727786
M. Wt: 213.19 g/mol
InChI Key: AXOYXSBGRJDLAN-UHFFFAOYSA-N
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Description

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate is a chemical compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol . It is known for its unique structure, which includes a cyano group, a methoxyimino group, and a carbamate ester. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate involves several steps. One common method is the reaction of ethyl cyanoacetate with methoxyamine hydrochloride in the presence of a base, followed by the addition of a carbamoyl chloride . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate involves its interaction with specific molecular targets. The cyano and methoxyimino groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The carbamate ester can undergo hydrolysis, releasing active intermediates that further interact with biological targets .

Comparison with Similar Compounds

Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate can be compared with similar compounds such as:

    Ethyl N-{2-cyano-3-(methoxyimino)propanoyl}carbamate: Similar structure but with a different substitution pattern on the carbon chain.

    Ethyl N-{2-cyano-2-hydroxyiminoacetyl}carbamate: Contains a hydroxyimino group instead of a methoxyimino group.

    Ethyl N-{2-cyano-2-[(ethoxyimino)methyl]acetyl}carbamate: Contains an ethoxyimino group instead of a methoxyimino group

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

ethyl N-(2-cyano-3-methoxyiminopropanoyl)carbamate

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)

InChI Key

AXOYXSBGRJDLAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOC)C#N

Origin of Product

United States

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